molecular formula C14H20FNO3S B2968152 N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide CAS No. 723745-78-6

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide

Cat. No.: B2968152
CAS No.: 723745-78-6
M. Wt: 301.38
InChI Key: SOHRTZOOFXYVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C14H20FNO3S. It is a derivative of benzenesulfonamide, featuring a cyclohexyl group, an ethoxy group, and a fluorine atom on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, ethoxybenzene, undergoes bromination to introduce a bromo group at the para position.

  • Nucleophilic Substitution: The bromo group is then substituted with a cyclohexylamine group through nucleophilic substitution.

  • Fluorination: The resulting compound is fluorinated to introduce the fluorine atom at the meta position.

  • Sulfonation: Finally, the compound is sulfonated to introduce the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides and sulfonic acids.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Brominated and fluorinated derivatives.

Scientific Research Applications

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as N-phenylbenzenesulfonamide and N-methylbenzenesulfonamide. its unique combination of cyclohexyl, ethoxy, and fluorine groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • N-phenylbenzenesulfonamide

  • N-methylbenzenesulfonamide

  • N-ethylbenzenesulfonamide

Properties

IUPAC Name

N-cyclohexyl-3-ethoxy-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHRTZOOFXYVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.